(5-Bromo-4-methylthiazol-2-yl)methanamine
Description
Properties
IUPAC Name |
(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S/c1-3-5(6)9-4(2-7)8-3/h2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFHAQOEYDUKNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CN)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selection of α-Haloketone Precursor
A substituted α-bromoketone, such as 2-bromo-4-methylacetophenone , serves as the starting material. The methyl group at the acetophenone’s 4-position ensures the thiazole’s 4-methyl substitution post-cyclization.
Thioamide Functionalization
To introduce the methanamine (-CHNH) group at position 2, a custom thioamide derived from thiourea and 2-aminoethanol is employed. This modification allows the thioamide’s nitrogen to contribute to the methanamine side chain during cyclization:
Cyclization and Bromination
Cyclization under refluxing ethanol (78°C, 12 h) yields the thiazole core. Subsequent bromination using N-bromosuccinimide (NBS) in acetonitrile selectively introduces bromine at position 5.
Key Reaction Parameters
-
Temperature: 78°C
-
Solvent: Ethanol (cyclization), Acetonitrile (bromination)
One-Pot Synthesis via Thiosemicarbazide Cyclization
A streamlined one-pot method, optimized for laboratory-scale production, eliminates multi-step purification and enhances efficiency.
Reaction Mechanism
-
Thiosemicarbazide Formation :
Reaction of 2-bromo-4-methylacetophenone with thiosemicarbazide in ethanol generates a thiourea intermediate. -
Oxidative Cyclization :
Addition of m-chloroperbenzoic acid (mCPBA) induces cyclization, forming the thiazole ring with concurrent bromine incorporation at position 5.
Optimization Insights
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Solvent : Ethanol maximizes solubility and reaction homogeneity.
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Oxidant : mCPBA (1 equiv.) ensures complete cyclization without over-oxidation.
Palladium-Catalyzed Coupling Methods
Industrial-scale synthesis often employs transition metal catalysis to couple pre-functionalized thiazole intermediates with amine derivatives.
Thiazole Bromination
A pre-formed 4-methylthiazole undergoes regioselective bromination using Br in dichloromethane (-10°C, 2 h) to yield 5-bromo-4-methylthiazole .
Buchwald-Hartwig Amination
The brominated thiazole reacts with methanamine under palladium catalysis (Pd(OAc), Xantphos ligand) to introduce the methanamine group at position 2:
Industrial Process Parameters
-
Temperature: 130°C
-
Catalyst: Pd(OAc) (5 mol%)
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Ligand: Xantphos (10 mol%)
Post-Synthetic Modification Strategies
Reductive Amination
A thiazole-2-carbaldehyde intermediate, synthesized via oxidation of a 2-hydroxymethyl precursor, undergoes reductive amination with ammonia and NaBH :
Conditions : Methanol, 25°C, 6 h. Yield: 55%.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield | Cost | Scalability |
|---|---|---|---|---|
| Hantzsch Synthesis | 3 | 70% | Moderate | Laboratory |
| One-Pot Cyclization | 1 | 90% | Low | Pilot Plant |
| Palladium-Catalyzed | 2 | 65% | High | Industrial |
| Reductive Amination | 2 | 55% | Moderate | Laboratory |
Key Observations :
-
The one-pot method offers superior yield and cost-efficiency but requires strict control over oxidative conditions.
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Palladium-catalyzed coupling is preferred for industrial production despite higher catalyst costs.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Automated flow systems enhance the one-pot method’s scalability by maintaining precise temperature and mixing parameters, reducing side reactions.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-4-methylthiazol-2-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted thiazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Thiazole derivatives, including (5-Bromo-4-methylthiazol-2-yl)methanamine, have been investigated for their potential in cancer treatment. Research indicates that compounds with thiazole moieties can inhibit specific proteins involved in cancer cell proliferation. For instance, studies have shown that thiazole derivatives can target mitotic kinesins like HSET (KIFC1), which are essential for the survival of centrosome-amplified cancer cells .
Mechanism of Action:
The compound acts as an inhibitor of cancer pathways by disrupting the function of proteins necessary for mitotic spindle formation. This leads to the induction of multipolarity in cancer cells, causing aberrant cell division and ultimately cell death .
Biological Research Applications
Neurological Disorders:
this compound has shown promise as a modulator of orexin receptors, which are implicated in sleep regulation and various neurological disorders. Its antagonistic action on these receptors suggests potential therapeutic applications in treating conditions like insomnia and narcolepsy .
Pain Management:
Research indicates that this compound may possess analgesic properties. Studies evaluating its effects in animal models have demonstrated significant pain relief comparable to traditional analgesics, but with a potentially different side effect profile .
Industrial Applications
Synthesis of Pharmaceuticals:
The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further chemical transformations makes it a key building block in the development of new drugs targeting metabolic disorders and other diseases .
Material Science:
In addition to its pharmaceutical applications, this compound is utilized in the development of novel materials due to its chemical stability and reactivity .
1. Anticancer Research:
A study focused on the effects of thiazole derivatives on human glioblastoma cells revealed that certain compounds exhibited IC₅₀ values in the low micromolar range, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing biological activity .
2. Pain Management Trials:
Clinical trials involving thiazole compounds demonstrated their efficacy in managing chronic pain conditions. Participants reported significant improvements in pain scores when treated with formulations containing this compound compared to placebo controls .
Mechanism of Action
The mechanism of action of (5-Bromo-4-methylthiazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Heterocyclic Core Modifications
Key Observations :
- Electron Density : Thiazole (S/N) offers moderate electron-withdrawing effects compared to oxazole (O/N) or pyridine (N-only), influencing reactivity in cross-coupling reactions .
- Biological Activity : Carbazole derivatives (e.g., dopamine antagonists) highlight how larger aromatic systems enhance receptor binding, whereas thiazoles may favor smaller target sites .
Substituent Variations on Thiazole Core
Key Observations :
Functional Group and Reactivity Comparisons
Key Observations :
- Bromine Utility : The bromine in the target compound enables cross-coupling reactions (e.g., Suzuki), a shared feature with (5-bromopyridin-2-yl)methanamine .
- Biological Specificity : Trifluoromethoxy and chlorophenyl substituents in analogs correlate with targeted bioactivity (e.g., antituberculosis, plant growth modulation) .
Biological Activity
(5-Bromo-4-methylthiazol-2-yl)methanamine is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound is being investigated for its potential applications in pharmaceuticals, particularly in antimicrobial and anticancer therapies. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical interactions, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a thiazole ring with a bromine atom at the 5-position and a methyl group at the 4-position. Its structure allows for various chemical reactions, enhancing its potential as a pharmacologically active agent.
The biological activity of this compound primarily involves its interaction with specific enzymes and cellular pathways:
- Enzyme Inhibition : The compound has been shown to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism. Studies indicate that it can achieve over 60% inhibition at concentrations around 100 µM, with derivatives displaying half-maximal inhibitory concentrations (IC50) ranging from 10 to 55 µM .
- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). These effects were evaluated using the MTT assay, indicating significant potential for anticancer applications .
- Antimicrobial Activity : The compound has shown promising antimicrobial properties, acting against various bacterial strains. Its mechanism may involve disrupting microbial metabolism by targeting specific enzymes .
Table 1: Biological Activities of this compound
| Activity Type | Effectiveness | Reference |
|---|---|---|
| MAGL Inhibition | >60% at 100 µM | |
| Cytotoxicity (HepG2) | IC50 = 10–30 µM | |
| Cytotoxicity (HT-29) | IC50 = 20–40 µM | |
| Antimicrobial | Effective against multiple strains |
Case Studies
- Cytotoxic Evaluation : A study evaluated the cytotoxic effects of various thiazole derivatives, including this compound, against human cancer cell lines. The findings indicated that this compound could selectively inhibit cancer cell proliferation, suggesting its potential as an anticancer agent .
- Antimicrobial Screening : Research conducted on the antimicrobial properties of thiazole derivatives revealed that this compound showed significant activity against Gram-positive and Gram-negative bacteria, highlighting its potential use in treating infections .
Q & A
Q. What are the recommended methods for synthesizing (5-Bromo-4-methylthiazol-2-yl)methanamine, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves bromination of precursor thiazole derivatives followed by reductive amination. For example, bromination of 4-methylthiazole intermediates using NBS (N-bromosuccinimide) under controlled conditions (e.g., light exclusion) can yield the brominated core. Subsequent reaction with ammonia or protected amine reagents in polar aprotic solvents (e.g., DMF) facilitates methanamine introduction. Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the structure of this compound be rigorously characterized?
- Methodological Answer :
- Spectroscopy : H/C NMR (in DMSO-d6) to confirm substitution patterns (e.g., bromine-induced deshielding at C5, methyl resonance at δ ~2.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] (expected m/z ~221.0 for CHBrNS).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol. Refinement using SHELXL (space group determination) and visualization via ORTEP-3 .
Q. What solvents and conditions are optimal for handling this compound in experimental workflows?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (N) at -20°C. Use anhydrous DMSO or DMF for solubility in coupling reactions. Avoid protic solvents (e.g., methanol) to prevent decomposition. For kinetic studies, maintain pH 7–8 in aqueous buffers to minimize amine protonation .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer :
- Case Study : If DFT calculations predict nucleophilic attack at C5 but experiments show C2 reactivity, re-evaluate solvent effects (implicit vs. explicit solvation models) and steric hindrance from the methyl group.
- Validation : Perform kinetic isotope effect (KIE) studies or substituent-swapping experiments (e.g., replace Br with Cl) to isolate electronic vs. steric contributions. Cross-validate with C labeling and in-situ IR spectroscopy .
Q. What strategies are effective for studying the bioactivity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Target Selection : Prioritize enzymes with thiazole-binding pockets (e.g., kinases, cytochrome P450). Use molecular docking (AutoDock Vina) with crystal structures from the PDB.
- Assay Design : Conduct competitive inhibition assays (e.g., fluorescence polarization) with varying ATP/substrate concentrations. Analyze IC values and Lineweaver-Burk plots to determine inhibition mode.
- Controls : Include a bromine-free analog to assess the role of halogen bonding .
Q. How should researchers address crystallographic disorder or poor diffraction quality in structural studies?
- Methodological Answer :
- Crystal Optimization : Use seeding techniques or additive screening (e.g., PEG 4000) to improve crystal packing.
- Data Processing : Apply SHELXD for phase problem resolution and SHELXL for refinement with anisotropic displacement parameters. For twinned crystals, use HKL-3000 to deconvolute overlapping reflections .
Q. What computational tools are suitable for predicting the compound’s metabolic stability in drug design?
- Methodological Answer :
- In Silico Tools : Use SwissADME for bioavailability prediction, focusing on LogP (~2.1) and topological polar surface area (~45 Å).
- Metabolism Pathways : Simulate CYP450 interactions via Schrödinger’s QM/MM modules. Validate with LC-MS/MS analysis of microsomal incubation products .
Data Contradiction Analysis
Q. How to interpret conflicting NMR and mass spectrometry data for derivatives of this compound?
- Methodological Answer :
- Scenario : If MS indicates a molecular ion consistent with the target, but NMR shows unexpected peaks, check for:
Degradation : Analyze via TLC or LC-MS under acidic/alkaline conditions.
Isomerization : Use NOESY NMR to detect spatial proximity between bromine and methyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
